1H-Indazole, 1-(difluoromethyl)-6-nitro-
Description
Significance of the Indazole Scaffold in Contemporary Chemical Research
The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.netnih.gov This designation stems from the fact that this structural motif is found in a multitude of biologically active compounds, including numerous commercially available drugs. researchgate.netnih.govpnrjournal.com The versatility of the indazole scaffold can be attributed to its unique chemical properties and the existence of different tautomeric forms, with the 1H-indazole being the most thermodynamically stable. nih.govresearchgate.net
Indazole-containing derivatives have been shown to exhibit a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, antiarrhythmic, and antitumor properties. researchgate.netresearchgate.netnih.govnih.gov The ability of the indazole nucleus to serve as a versatile template for chemical modification allows for the fine-tuning of its biological activity. mdpi.comresearchgate.net Researchers have developed numerous synthetic methods to construct and functionalize the indazole core, leading to a vast library of derivatives with diverse biological profiles. nih.govmdpi.com
The significance of the indazole scaffold is further underscored by its presence in several FDA-approved drugs. For instance, pazopanib, a tyrosine kinase inhibitor used in cancer therapy, features an indazole core. nih.govnih.gov This highlights the therapeutic potential of indazole-based compounds and continues to drive research into the synthesis and biological evaluation of novel indazole derivatives. researchgate.netnih.govnih.gov
Role of Difluoromethyl and Nitro Groups in Modulating Chemical and Biological Properties
The introduction of difluoromethyl (-CHF2) and nitro (-NO2) groups into organic molecules, particularly in the context of drug design, is a well-established strategy to modulate their chemical and biological properties. bohrium.comnih.govnih.govnih.gov
The difluoromethyl group is increasingly utilized in medicinal chemistry due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. nih.gov It can serve as a metabolically stable replacement for hydroxyl, thiol, or amine groups. nih.gov The presence of the -CHF2 group can enhance a molecule's lipophilicity, which can in turn improve its membrane permeability and pharmacokinetic profile. nih.govmdpi.com Furthermore, the difluoromethyl group can act as a hydrogen bond donor, potentially enhancing the binding affinity of a drug candidate to its biological target. nih.gov The C-F bond is significantly stronger than the C-H bond, which contributes to the increased metabolic stability of fluorinated compounds. mdpi.com
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule to which it is attached. nih.govmdpi.com This electron-withdrawing nature can deactivate an aromatic ring, making it less susceptible to oxidative metabolism. mdpi.com In a biological context, the nitro group can be enzymatically reduced to form reactive intermediates such as nitroso and hydroxylamine (B1172632) species, or a nitro radical anion. nih.govnih.gov This bioreduction is a key aspect of the mechanism of action for many nitro-containing drugs, including some antibiotics and anticancer agents. nih.govnih.govsvedbergopen.com The reactive intermediates generated can interact with cellular macromolecules, leading to therapeutic effects or, in some cases, toxicity. nih.govnih.govsvedbergopen.com The presence of a nitro group can also influence a molecule's polarity and its interactions with biological targets. nih.govresearchgate.net
| Functional Group | Key Property Modifications | References |
|---|---|---|
| Difluoromethyl (-CHF2) | Increases metabolic stability, enhances lipophilicity, acts as a bioisostere, can be a hydrogen bond donor. | nih.govmdpi.comtandfonline.com |
| Nitro (-NO2) | Strong electron-withdrawing effect, can be bioreduced to reactive intermediates, influences electronic properties and polarity. | nih.govnih.govmdpi.com |
Overview of Research Trajectories for Multifunctionalized Indazoles
Current research on indazole derivatives is increasingly focused on the development of multifunctionalized compounds, where the indazole scaffold is decorated with various substituents to optimize its biological activity and physicochemical properties. nih.govmdpi.com This approach allows for a more targeted design of molecules with specific therapeutic applications.
One significant research trajectory involves the synthesis of indazole-based kinase inhibitors for cancer therapy. nih.gov By strategically placing different functional groups on the indazole ring, researchers can modulate the compound's selectivity and potency against specific protein kinases that are implicated in cancer progression. nih.govmdpi.com The incorporation of fluorine-containing substituents, such as the difluoromethyl group, is a common strategy in this area to enhance properties like metabolic stability and binding affinity. nih.govtandfonline.com
Another area of active investigation is the development of nitro-substituted indazoles with potential applications as antibacterial and antiproliferative agents. nih.govresearchgate.net The nitro group's ability to undergo bioreduction makes these compounds interesting candidates for drugs that can be selectively activated in specific cellular environments, such as the hypoxic conditions found in solid tumors. evitachem.com The synthesis of novel 6-nitroindazole (B21905) derivatives and their evaluation for various biological activities, including antileishmanial properties, is also an ongoing area of research. researchgate.netnih.gov
Furthermore, the development of efficient and versatile synthetic methodologies for the functionalization of the indazole core remains a key focus. nih.govmdpi.com This includes the exploration of one-pot synthesis protocols and advanced catalytic methods to introduce a wide range of substituents at different positions of the indazole ring, thereby facilitating the creation of diverse chemical libraries for biological screening. evitachem.commdpi.com
Properties
Molecular Formula |
C8H5F2N3O2 |
|---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
1-(difluoromethyl)-6-nitroindazole |
InChI |
InChI=1S/C8H5F2N3O2/c9-8(10)12-7-3-6(13(14)15)2-1-5(7)4-11-12/h1-4,8H |
InChI Key |
LQTUUQSMGCBKKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)C(F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1h Indazole, 1 Difluoromethyl 6 Nitro
Reactivity of the Indazole Nucleus
The indazole ring system is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. However, the reactivity of the specific derivative, 1H-Indazole, 1-(difluoromethyl)-6-nitro-, is significantly modulated by its substituents. The N1-difluoromethyl group and the C6-nitro group are both powerful electron-withdrawing groups, which generally deactivates the bicyclic system towards electrophilic attack while simultaneously activating it for nucleophilic substitution. evitachem.comlkouniv.ac.in
Electrophilic Aromatic Substitution Patterns in Substituted Indazoles
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org In the case of the indazole nucleus, electrophiles can attack either the benzene (B151609) or the pyrazole (B372694) ring. For unsubstituted 1H-indazole, the C3 position is often susceptible to electrophilic attack. chemicalbook.com However, the electronic properties of 1H-Indazole, 1-(difluoromethyl)-6-nitro- make such reactions challenging.
The presence of the nitro group at the C6 position has a profound deactivating effect on the benzene ring portion of the molecule. lkouniv.ac.in As a meta-directing group, the nitro substituent would direct any potential incoming electrophiles to the C5 and C7 positions. The N1-difluoromethyl group also withdraws electron density from the ring system, further increasing the energy barrier for electrophilic attack. lkouniv.ac.in Consequently, forcing conditions, such as strong acids and high temperatures, would likely be required to achieve any electrophilic substitution, with the substitution pattern being governed by the strong directing effect of the nitro group. wikipedia.orgdalalinstitute.com
Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para or Meta Director |
|---|---|---|---|---|
| -NO₂ | C6 | Strong Electron-Withdrawing | Strongly Deactivating | Meta (directs to C5, C7) |
Nucleophilic Additions and Substitutions on the Indazole Ring System
The electron-deficient nature of the 1H-Indazole, 1-(difluoromethyl)-6-nitro- ring system makes it a prime candidate for nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as the C6-nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex. researchgate.netnih.gov
For a substitution reaction to occur, a suitable leaving group (such as a halogen) would need to be present on the ring. The C6-nitro group would strongly activate positions ortho and para to it (C5 and C7) for nucleophilic attack. Therefore, if a derivative such as 7-halo-1-(difluoromethyl)-6-nitro-1H-indazole were subjected to a nucleophile, the halogen at C7 would be readily displaced.
An interesting related transformation has been observed in the reduction of 4-nitroindazoles with stannous chloride in alcohol solvents. tandfonline.comtandfonline.com In this reaction, nucleophilic substitution of a hydrogen atom by an alkoxy group at the C7 position occurs concurrently with the reduction of the nitro group. This is explained by the powerful activating effect of the nitro group on the ortho and para positions, allowing for the addition of the alcohol-derived nucleophile. tandfonline.com A similar reactivity could be anticipated for 1H-Indazole, 1-(difluoromethyl)-6-nitro-, potentially leading to C5 or C7 functionalization under specific nucleophilic conditions.
Transformations Involving the Nitro Group at C6
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, the most common of which is reduction to an amino group.
Reduction Reactions of the Nitro Group to Amino-Indazole Derivatives
The reduction of the C6-nitro group to a primary amine is a fundamental and highly efficient transformation, yielding 1-(difluoromethyl)-1H-indazol-6-amine. This reaction is crucial as the resulting amino group serves as a key handle for further derivatization. tandfonline.com A wide array of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. wikipedia.orgresearchgate.net
Metal-Acid Systems: Classic methods involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). tandfonline.comresearchgate.net Stannous chloride (SnCl₂) is also a widely used reagent for this purpose. tandfonline.com
Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used to effect the reduction. researchgate.net
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂/Pd-C | Methanol or Ethanol solvent, room temp. to moderate heat | High efficiency, clean reaction. researchgate.net |
| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, reflux | Cost-effective and widely used industrially. wikipedia.org |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | A common and reliable laboratory method. tandfonline.com |
| Zn/AcOH | Acetic Acid, moderate heat | Mild conditions suitable for some sensitive substrates. researchgate.net |
Other Nitro Group Derivatizations and Substitutions
Beyond reduction to an amine, the nitro group can participate in other reactions. Under certain conditions, it can be partially reduced to intermediate oxidation states, such as nitroso (-NO) or hydroxylamino (-NHOH) functionalities, though these are often transient species. wikipedia.orgrug.nl
Furthermore, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is highly activated. organic-chemistry.org For a compound like 1H-Indazole, 1-(difluoromethyl)-6-nitro-, displacement of the nitro group would require a potent nucleophile and potentially harsh reaction conditions, given that there are no other activating groups ortho or para to it. Studies on related dinitro- or sulfonyl-nitro-substituted indazoles suggest that the regioselectivity of nucleophilic substitution can be complex, and the nitro group is not always the most labile leaving group. researchgate.net
Reactions at the 1-Difluoromethyl Position
The N1-difluoromethyl (-CHF₂) group is generally considered a stable substituent due to the strength of the carbon-fluorine bonds. It is often installed to improve the pharmacokinetic properties of a molecule, in part because it is resistant to metabolic degradation. evitachem.com However, it is not completely inert.
The C-H bond within the difluoromethyl group is acidic due to the electron-withdrawing effect of the two adjacent fluorine atoms. This allows for deprotonation by a strong base to generate a difluoromethyl anion (Ar-N-CF₂⁻). This stabilized carbanion can then act as a nucleophile, reacting with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. acs.org This strategy represents a modern approach to leveraging the difluoromethyl group as a synthetic handle for further molecular elaboration. acs.org
While hydrolysis of a -CHF₂ group to a formyl group (-CHO) is conceivable, it typically requires harsh acidic or basic conditions and is not a common transformation for N-difluoromethylated heterocycles. The primary reactivity of this group in the context of further transformations lies in the potential for C-H bond activation. acs.org
Stability and Reactivity of the Difluoromethyl Group on the N1-Indazole
The introduction of a difluoromethyl (-CHF₂) group at the N1 position of the 6-nitro-1H-indazole core imparts significant changes to the molecule's electronic properties, stability, and potential biological interactions. This substituent is generally considered robust and stable under a variety of conditions, which contributes to its utility in medicinal chemistry.
Studies on related N-perfluoroalkyl azoles have demonstrated their considerable stability. For instance, N-trifluoromethyl azoles exhibit excellent stability in aqueous media, a characteristic that is often sought in the development of therapeutic agents. nih.govacs.orgdigitellinc.com This contrasts with N-trifluoromethyl amines, which are more susceptible to hydrolysis. nih.govacs.org By extension, the N-difluoromethyl group on the indazole ring is expected to possess high chemical and metabolic stability. This stability can enhance a compound's pharmacokinetic profile. However, it is worth noting that the stability of N-difluoromethyl heterocycles can be context-dependent; for example, certain N-difluoromethylindoles have been reported to decompose during purification by distillation or crystallization, necessitating the use of stabilizers during chromatography. researchgate.net The N-CHF₂ unit in other chemical classes, such as amides, has been described as robust and compatible with a range of reaction conditions. chemistryviews.org
Table 1: Summary of Stability and Reactivity Characteristics of the N1-Difluoromethyl Group
| Property | Description | Implication |
|---|---|---|
| Electronic Effect | Strongly electron-withdrawing. | Reduces basicity of the indazole ring; influences reactivity of the aromatic system. |
| Hydrogen Bonding | The C-H bond is polarized, allowing the proton to act as a weak hydrogen bond donor. nih.gov | Can act as a bioisostere for -OH, -SH, or -NH₂ groups, facilitating interactions with biological targets. nih.gov |
| Aqueous Stability | Generally high, by analogy with other N-fluoroalkyl azoles which show excellent stability in aqueous media. nih.govacs.orgdigitellinc.com | Favorable for applications requiring stability in physiological environments. |
| Metabolic Stability | The C-F bonds are strong and resistant to metabolic cleavage. | Can improve the pharmacokinetic profile of the parent molecule. nih.gov |
| Chemical Inertness | The group is generally unreactive and stable under many synthetic conditions. | Serves as a stable structural modification rather than a reactive handle for further transformations. |
Further Functionalization and Derivatization at the N1-Difluoromethyl Position
A review of the available chemical literature indicates that while the N-difluoromethylation of indazoles is a well-documented synthetic strategy to produce compounds like 1H-Indazole, 1-(difluoromethyl)-6-nitro-, methods for the direct chemical modification of the N1-CHF₂ group itself are not commonly reported. nuph.edu.uaresearchgate.net The group is generally installed as a final, stable modification.
Research into the functionalization of N-difluoromethylindazole derivatives has focused on transformations at other positions of the molecule. For instance, studies describe the further functionalization of N-difluoromethylindazole derivatives to obtain amines, esters, and boric acids, which implies reactions involving other substituents on the indazole core (e.g., reduction of a nitro group or coupling reactions at a halogenated position) rather than a transformation of the N1-difluoromethyl group. nuph.edu.uaresearchgate.net Therefore, the N1-CHF₂ group is best characterized as a stable terminus that modulates the physicochemical properties of the molecule, rather than an intermediate for further derivatization at that specific site.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
Advanced Spectroscopic and Structural Elucidation of 1h Indazole, 1 Difluoromethyl 6 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1H-Indazole, 1-(difluoromethyl)-6-nitro-, a combination of 1H, 13C, and 19F NMR, augmented by two-dimensional (2D) techniques, is essential for its complete structural assignment and for differentiating it from its N-2 isomer.
Application of 1H, 13C, and 19F NMR for Isomer Differentiation and Stereochemistry
The substitution pattern on the indazole ring, particularly the placement of the difluoromethyl group on the N-1 position, can be definitively established through multinuclear NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a characteristic signal for the difluoromethyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group at the 6-position. For the related compound, 6-nitro-3-phenyl-1H-indazole, the proton signals appear in the downfield region, with H-7 typically being the most deshielded proton due to its proximity to the nitro group and the heterocyclic nitrogen. rsc.org In 1H-Indazole, 1-(difluoromethyl)-6-nitro-, the proton of the CHF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms. For instance, in 2-difluoromethyl-3-bromoindazole, the CHF₂ signal appears as a triplet at 7.81 ppm with a large coupling constant (J = 60.0 Hz). nbuv.gov.ua
¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon framework. The presence of the nitro group at C-6 will cause a downfield shift for this carbon and influence the chemical shifts of the adjacent carbons. Theoretical calculations on (6-nitro-1H-indazol-1-yl)methanol suggest that the carbon atoms of the nitro-substituted ring will have distinct chemical shifts. nih.gov The difluoromethyl carbon (CHF₂) will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to one-bond coupling with the fluorine atoms.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a clear indication of the chemical environment of the fluorine atoms. For the 1-(difluoromethyl) group, a doublet is expected in the proton-coupled ¹⁹F NMR spectrum due to coupling with the geminal proton. The chemical shift of the fluorine atoms will be characteristic of a CHF₂ group attached to a nitrogen atom in a heterocyclic system. For example, the ¹⁹F NMR spectrum of (4S,7R)-1-(difluoromethyl)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-1H-indazole shows signals around -89 to -92 ppm. mdpi.com
Isomer Differentiation: The differentiation between the N-1 and N-2 substituted isomers is readily achieved by comparing their NMR spectra. The chemical shifts of the indazole ring protons and carbons are significantly different for the two isomers. researchgate.net For instance, the H-3 proton in N-1 isomers is typically found at a different chemical shift compared to N-2 isomers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can confirm the spatial proximity between the CHF₂ group and the protons on the indazole ring, confirming the N-1 substitution.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H (CHF₂) | ~7.5 - 8.0 | Triplet | J(H,F) ≈ 55-60 |
| ¹H (Aromatic) | ~7.5 - 8.5 | Doublets, Triplets | J(H,H) ≈ 7-9 |
| ¹³C (CHF₂) | ~110 - 120 | Triplet | J(C,F) ≈ 240-250 |
| ¹³C (Aromatic) | ~110 - 150 | Singlets | - |
| ¹⁹F (CHF₂) | ~-85 to -95 | Doublet | J(F,H) ≈ 55-60 |
Note: The data in this table is estimated based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Advanced 2D NMR techniques are instrumental in assembling the complete molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between the aromatic protons on the indazole ring, helping to assign their specific positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the indazole ring and the CHF₂ group. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the proton of the CHF₂ group and the C-3 and C-7a carbons of the indazole ring, definitively confirming the N-1 substitution. sdsu.eduscience.gov Correlations between the aromatic protons and neighboring carbons would further solidify the assignment of the benzene (B151609) part of the indazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions. A key NOE would be expected between the proton of the CHF₂ group and the H-7 proton of the indazole ring, providing conclusive evidence for the N-1 substitution and offering insights into the preferred conformation of the difluoromethyl group relative to the indazole plane. researchgate.netrsc.org
Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. ksu.edu.sa
Infrared (IR) Spectroscopy: The IR spectrum of 1H-Indazole, 1-(difluoromethyl)-6-nitro- is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the C-F bonds.
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the indazole ring.
C-F Stretching: The C-F stretching vibrations of the difluoromethyl group are expected to give rise to strong absorptions, typically in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for analyzing non-polar bonds. ksu.edu.sa The symmetric stretching vibration of the nitro group is often more intense in the Raman spectrum. The aromatic ring vibrations would also be observable.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | >3000 | >3000 |
| C=C Aromatic Stretch | 1450-1600 | 1450-1600 |
| NO₂ Asymmetric Stretch | 1500-1560 | Weak or inactive |
| NO₂ Symmetric Stretch | 1300-1370 | 1300-1370 (often strong) |
| C-F Stretch | 1000-1200 | 1000-1200 |
Note: The data in this table represents typical ranges for the indicated functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
The nominal molecular weight of 1H-Indazole, 1-(difluoromethyl)-6-nitro- is 213.14 g/mol . evitachem.com In a high-resolution mass spectrum, the exact mass would be used to confirm the elemental formula (C₈H₅F₂N₃O₂).
The fragmentation of this molecule under electron ionization (EI) is expected to follow pathways characteristic of nitroaromatic and N-substituted heterocyclic compounds. nih.govfluorine1.ruasianpubs.org Key fragmentation steps would likely involve:
Loss of the nitro group (NO₂): A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), leading to a fragment ion at m/z 167.
Loss of the difluoromethyl group (CHF₂): Cleavage of the N-CHF₂ bond could result in the loss of a difluoromethyl radical (•CHF₂), giving a fragment ion corresponding to the 6-nitroindazole (B21905) cation at m/z 163.
Further fragmentation: Subsequent fragmentation of these initial ions could involve the loss of small neutral molecules such as CO, N₂, and HCN, which is characteristic of heterocyclic ring systems.
X-ray Crystallography for Solid-State Structural Determination of Indazole Derivatives
While the specific crystal structure of 1H-Indazole, 1-(difluoromethyl)-6-nitro- has not been reported, analysis of closely related structures, such as 1-(6-Nitro-1H-indazol-1-yl)ethanone, can provide significant insights into the expected solid-state conformation and intermolecular interactions. researchgate.net
The indazole ring system is expected to be essentially planar. The nitro group at the 6-position will likely be nearly coplanar with the indazole ring to maximize resonance stabilization. The conformation of the 1-(difluoromethyl) group will be of particular interest. In the solid state, intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-stacking interactions between the aromatic rings, are expected to play a significant role in the crystal packing. researchgate.net These interactions would create a three-dimensional supramolecular architecture.
Expected Crystallographic Parameters (based on analogues):
Crystal System: Monoclinic or Orthorhombic
Space Group: Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Key Bond Lengths and Angles: Consistent with standard values for sp² and sp³ hybridized atoms, with some influence from the electron-withdrawing substituents.
Intermolecular Interactions: Hydrogen bonding and π-stacking are likely to be prominent features.
Theoretical and Computational Investigations of 1h Indazole, 1 Difluoromethyl 6 Nitro
Quantum Chemical Calculations for Electronic Structure and Tautomerism
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic structure of indazole systems. These methods allow for a detailed examination of how substituents, such as the difluoromethyl and nitro groups, influence the molecule's geometry, stability, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement (conformation) of a molecule by locating its energy minima on the potential energy surface. For 1H-Indazole, 1-(difluoromethyl)-6-nitro-, DFT studies focus on two main aspects: the orientation of the 1-(difluoromethyl) group and the tautomeric equilibrium between 1H- and 2H-indazole forms.
Theoretical calculations on various indazole derivatives have consistently shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govnih.gov For the parent indazole molecule, the energy difference is calculated to be around 15 kJ·mol⁻¹. nih.govresearchgate.net The presence of electron-withdrawing groups, such as the 6-nitro group, and the 1-(difluoromethyl) group is expected to further influence this equilibrium, though the 1H form is typically predicted to remain the predominant species. nih.gov
Conformational analysis primarily involves the rotation around the N1-C(difluoromethyl) bond. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G++(d,p), can map the potential energy surface associated with this rotation to identify the most stable conformers. researchgate.netdergipark.org.trcore.ac.uk The energy minima correspond to specific torsional angles where steric hindrance is minimized and favorable electronic interactions may be maximized. For related N-CHF2 derivatives, studies have shown that solvent effects, often modeled using a continuum model (like PCM), can be crucial for accurately reproducing the energy differences between minima. nih.gov
Table 1: Hypothetical DFT-Calculated Relative Energies for Tautomers and Conformers of 1-(difluoromethyl)-6-nitro-indazole Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Species | Description | Relative Energy (kJ·mol⁻¹) |
|---|---|---|
| 1H-Tautomer (Conformer A) | Lowest energy conformer | 0.00 |
| 1H-Tautomer (Conformer B) | Rotational isomer | 6.60 nih.gov |
| 2H-Tautomer | Alternative tautomeric form | >15.0 nih.gov |
Aromaticity is a key concept describing the enhanced stability and unique properties of cyclic, planar molecules with delocalized π-electrons. ucm.es In the indazole system, the fusion of a benzene (B151609) and a pyrazole (B372694) ring results in a bicyclic aromatic structure. Computational methods can quantify the degree of aromaticity through several criteria:
Energetic Criteria: Evaluating the resonance energy through isodesmic and homodesmotic reactions. ucm.es
Structural Criteria: Analyzing the degree of bond length equalization around the rings. A more aromatic system will exhibit less alternation between single and double bond lengths. ucm.es
Magnetic Criteria: Calculating nucleus-independent chemical shift (NICS) values. Negative NICS values inside the ring are indicative of a diamagnetic ring current, a hallmark of aromaticity.
Prediction of Spectroscopic Parameters (e.g., GIAO Calculations for NMR Shifts)
Computational chemistry is a powerful tool for predicting spectroscopic data, which is essential for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., GIAO/B3LYP), is a highly reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F). nih.govnih.govimist.ma
These calculations provide theoretical absolute shieldings, which can be converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). For complex molecules, GIAO calculations are invaluable for assigning ambiguous signals in experimental spectra and confirming the correct structure, including regioisomers and tautomers. researchgate.netrsc.org
For 1H-Indazole, 1-(difluoromethyl)-6-nitro-, GIAO calculations would be particularly useful for:
Predicting the distinct chemical shifts for the protons and carbons on the aromatic rings, which are influenced by the anisotropic effects of the nitro group.
Calculating the ¹⁹F NMR chemical shifts of the diastereotopic fluorine atoms in the difluoromethyl group. nih.gov
Determining the ¹⁵N NMR chemical shifts, which are sensitive to the electronic environment of the pyrazole and nitro group nitrogens. rsc.org
Studies on similar fluorinated and nitro-substituted heterocyclic compounds have shown that DFT-GIAO calculations, especially with larger basis sets like 6-311++G(d,p), can yield chemical shifts that are in excellent agreement with experimental values, often with deviations of less than 10 ppm for ¹⁹F NMR. nih.govnih.govnih.gov
Table 2: Representative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for a Substituted Indazole Moiety Illustrative data based on published studies on indazole derivatives.
| Nucleus | Atom Position | Predicted Shift (GIAO/B3LYP) nih.govnih.gov | Experimental Shift nih.gov |
|---|---|---|---|
| ¹H | H-3 | 8.10 - 8.30 | 8.25 |
| ¹H | H-7 | 7.80 - 7.95 | 7.83 |
| ¹³C | C-6 (with NO₂) | 140 - 150 | ~145 |
| ¹⁹F | -CHF₂ | -90 to -95 | -90.8 / -92.0 |
Computational Studies on Reaction Mechanisms and Energetics
Understanding the reaction mechanisms of 1H-Indazole, 1-(difluoromethyl)-6-nitro- is crucial for its synthesis and for predicting its chemical behavior. Computational methods allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed picture of reaction kinetics and thermodynamics. mdpi.comrsc.org
For nitroindazoles, several reaction types are of interest:
Synthesis: The formation of the indazole ring itself can be modeled. For example, methods involving cycloadditions or intramolecular C-H amination have been studied computationally. mdpi.comnih.govrsc.org
Electrophilic Substitution: The nitro group is a strong deactivating group, and computational analysis of the molecule's electrostatic potential and frontier molecular orbitals (HOMO/LUMO) can predict the most likely sites for further electrophilic attack. evitachem.com
Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a key transformation. evitachem.com Computational studies can elucidate the mechanism of this reduction, which is often central to the biological activity of nitroaromatic compounds. mdpi.com The mechanism can involve the formation of nitroanion radicals, and calculations can determine the reduction potentials. mdpi.comnih.gov
Cycloaddition Reactions: Indazoles bearing vinyl groups can undergo [3+2] cycloaddition reactions, and DFT calculations can predict the regioselectivity and stereoselectivity of these transformations by comparing the activation barriers of different possible pathways. mdpi.comnih.gov
These studies provide energetic profiles that help rationalize experimental outcomes and optimize reaction conditions. rsc.org
Molecular Modeling and Docking Studies for Biological Interactions (in vitro mechanistic insights)
Many indazole derivatives exhibit a wide range of biological activities, and computational tools like molecular docking are essential for providing insights into their mechanism of action at a molecular level. nih.govmdpi.com Molecular docking predicts the preferred orientation of a ligand (the indazole derivative) when bound to a biological target, such as an enzyme or receptor, to form a stable complex. nih.gov
For a compound like 1H-Indazole, 1-(difluoromethyl)-6-nitro-, docking studies can:
Identify potential biological targets by screening against libraries of protein structures.
Predict the binding mode and affinity (often expressed as a binding energy in kcal/mol or an inhibition constant, Ki).
Elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.net
For example, nitroindazole derivatives have been investigated as potential antileishmanial agents targeting the enzyme trypanothione (B104310) reductase (TryR). nih.gov Docking studies have shown how these molecules fit into the enzyme's active site, interacting with crucial amino acid residues. nih.gov Similarly, other indazole derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explore their potential as anti-inflammatory agents. researchgate.net
The insights from docking can explain structure-activity relationships (SAR) and guide the design of new, more potent analogues. Furthermore, computational studies can investigate the mechanism of action related to the nitro group, which in some antiparasitic agents is reduced by enzymes like nitroreductases (NTRs) to generate reactive oxygen species (ROS) that induce oxidative stress and cell death. mdpi.comresearchgate.net
Table 3: Example of Molecular Docking Results for a Nitroindazole Derivative with a Target Enzyme Hypothetical data based on published studies for similar compounds targeting Leishmania infantum Trypanothione Reductase (TryR).
| Parameter | Value/Description |
|---|---|
| Target Protein | Trypanothione Reductase (TryR) nih.gov |
| Predicted Binding Energy | -9.0 kcal/mol |
| Key Interacting Residues | Tyr110, Trp21, Met115, Ser14 |
| Types of Interactions | Hydrogen bond between NO₂ and Ser14; π-π stacking with Trp21; Hydrophobic interactions. |
Compound Index
Research Applications of 1h Indazole, 1 Difluoromethyl 6 Nitro and Its Derivatives
Role as Synthetic Intermediates in Complex Molecule Synthesis
The 1H-indazole core, particularly when functionalized with groups like nitro and difluoromethyl, serves as a valuable intermediate in the synthesis of more complex molecules. chemimpex.com The presence of the nitro group at the C6 position and the difluoromethyl group at the N1 position enhances the compound's utility as a building block.
The chemical reactivity of the 6-nitro-1H-indazole core allows for a variety of transformations. The nitro group is a potent electron-withdrawing group that can direct electrophilic substitution reactions on the aromatic ring. evitachem.com More importantly, the nitro group can be chemically reduced to form an amino group (-NH2). evitachem.com This resulting 6-amino-1H-indazole derivative is a key precursor for constructing a wide array of new compounds, as the amino group can undergo numerous subsequent reactions, such as acylation or diazotization, to build more elaborate molecular architectures. researchgate.net
Furthermore, the indazole ring itself can be part of cycloaddition reactions, and the presence of halogen substituents can enable cross-coupling reactions, further expanding its synthetic utility. evitachem.com The synthesis of various substituted 1-aryl-5-nitro-1H-indazoles and fluorinated indazoles has been developed, highlighting the adaptability of the nitroindazole scaffold for creating diverse chemical libraries. researchgate.netmdpi.com For instance, one-pot protocols have been established to simplify the synthesis of 1-aryl-5-nitro-1H-indazoles. evitachem.com These synthetic routes underscore the importance of nitro-indazoles as foundational elements for accessing novel chemical entities with potential applications in medicinal chemistry and other fields.
Exploration in Materials Science and Photophysical Applications
The unique electronic properties of 1H-Indazole, 1-(difluoromethyl)-6-nitro- make it a compound of interest in materials science. evitachem.com Its molecular structure is suitable for investigation in applications such as organic electronics and photonic devices. evitachem.com The indazole ring system, combined with the electron-withdrawing nitro group, creates a polarized structure that can influence charge transport and optical properties.
Research into related nitro-indazole derivatives has demonstrated their potential as precursors for fluorescent materials. researchgate.net For example, new fluorescent heterocyclic compounds, such as 3H-pyrazolo[4,3-a]acridin-11-carbonitriles, have been synthesized from 1-alkyl-5-nitro-1H-indazole derivatives. researchgate.net These transformations leverage the reactivity of the nitroindazole core to build larger, conjugated systems that exhibit desirable photophysical properties, including absorption and emission in the visible spectrum. researchgate.net The N-substituted indazoles are noted for their wide range of useful photophysical properties, making them applicable in lighting technology and as fluorescent trackers for biochemical studies. researchgate.net
Mechanistic Probes in Biological Systems (Excluding Clinical Human Trials)
Derivatives of 1H-indazole are widely used as tools to investigate biological pathways and mechanisms at a molecular level, particularly through enzyme inhibition and receptor binding studies.
The indazole scaffold is a recognized pharmacophore present in numerous enzyme inhibitors. nih.gov The specific substitutions on the indazole ring play a crucial role in determining the target and potency of inhibition. nih.gov
Derivatives have shown potent activity against various kinases, which are critical regulators of cellular processes. For example, novel 1H-indazole derivatives have been synthesized as inhibitors of pan-Pim kinases (Pim-1, Pim-2, and Pim-3), with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range. nih.gov Similarly, 1H-indazole-based compounds have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov The 1-(difluoromethyl) group on the target compound is known to enhance interactions with enzyme targets like indoleamine-2,3-dioxygenase (IDO1), a key enzyme in cancer immune evasion. evitachem.com The 6-nitro group can facilitate interactions with nucleophilic residues in enzyme binding sites. evitachem.com
In the context of parasitic diseases, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as inhibitors of Leishmania trypanothione (B104310) reductase (TryR), an essential enzyme for the parasite's survival. nih.gov
| Compound Type | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole derivative (82a) | Pim-1 Kinase | 0.4 nM | nih.gov |
| 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole derivative (82a) | Pim-2 Kinase | 1.1 nM | nih.gov |
| 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole derivative (82a) | Pim-3 Kinase | 0.4 nM | nih.gov |
| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol (120) | IDO1 | 5.3 µM | nih.gov |
| 3-substituted 1H-indazole derivative (121) | IDO1 | 720 nM | nih.gov |
| 3-substituted 1H-indazole derivative (122) | IDO1 | 770 nM | nih.gov |
| 1H-indazole-based derivative | FGFR1-3 | 0.8–90 µM | nih.gov |
Molecular modeling and docking studies have provided insights into how nitro-indazole derivatives bind to their biological targets. For 3-chloro-6-nitro-1H-indazole derivatives acting as antileishmanial agents, docking simulations predicted their binding modes within the active site of Leishmania infantum trypanothione reductase (TryR). nih.gov These studies suggest that the indazole core and its substituents form stable interactions with the enzyme, including both hydrophobic and hydrophilic contacts. nih.govtaylorandfrancis.com The mechanism of action for compounds like 1H-Indazole, 1-(difluoromethyl)-6-nitro- often involves such interactions with biological targets. evitachem.com The nitro group itself can be reduced within biological systems, forming reactive intermediates that interact with cellular macromolecules. evitachem.com
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of indazole-based inhibitors. Research on IDO1 inhibitors revealed that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold are critical for inhibitory activity. nih.gov For kinase inhibitors, bulky substituents at the C3 position have been shown to optimize binding within kinase pockets. evitachem.com
The N1-difluoromethyl substitution, as seen in the title compound, is a key feature for improving pharmacokinetic properties. evitachem.com This group can shield the otherwise labile N-H bond from oxidative metabolism, potentially extending the compound's half-life. evitachem.com Furthermore, the high electronegativity of the fluorine atoms can augment hydrogen-bonding interactions with target proteins. evitachem.com The C6-nitro group, with its strong electron-withdrawing nature, polarizes the indazole ring, which can facilitate interactions with nucleophilic residues in an enzyme's active site. evitachem.com This strategic placement of functional groups is a central theme in the design of indazole-based bioactive molecules.
Agrochemical and Chemical Biology Applications (Excluding Toxicity/Safety)
Beyond pharmaceutical research, indazole derivatives have found applications in the agrochemical sector and as tools in chemical biology. The compound 1-Methyl-6-nitro-1H-indazole, a close analog, is noted as a key intermediate for developing innovative agricultural formulations aimed at enhancing crop protection. chemimpex.com
In the realm of chemical biology, nitro-indazole derivatives serve as valuable probes for studying diseases. The synthesis of 1-substituted 6-nitro-1H-indazoles and related cycloaddition products has been pursued to develop agents against various Leishmania species. nih.govresearchgate.net The in vitro activity of 3-chloro-6-nitro-1H-indazole derivatives against L. infantum, L. tropica, and L. major demonstrates their potential as molecular probes to understand the biology of these parasites and to identify novel therapeutic targets. nih.gov
Future Research Directions and Emerging Challenges
Development of Novel and Sustainable Synthetic Routes for Indazole Derivatives
The synthesis of specifically substituted indazoles like 1H-Indazole, 1-(difluoromethyl)-6-nitro- often involves multi-step sequences that can be inefficient and generate significant waste. A major future direction lies in developing more direct, atom-economical, and environmentally benign synthetic methodologies.
Classical methods for forming the indazole core, such as the Cadogan cyclization of nitroaromatics, traditionally require high temperatures and stoichiometric phosphorus reagents. nih.gov While recent advances have introduced milder conditions, a key challenge is to develop catalytic reductive cyclization strategies that are both efficient and sustainable. nih.gov Future work could focus on designing novel catalyst systems, perhaps based on earth-abundant metals or even metal-free approaches, to construct the 6-nitroindazole (B21905) core from suitable precursors.
Furthermore, the introduction of the N1-difluoromethyl group presents a significant hurdle. Current methods for N-difluoromethylation of indazoles can produce a mixture of N1 and N2 isomers, requiring challenging separation steps. nuph.edu.ua A critical area of research is the development of highly regioselective N-difluoromethylation protocols that favor the desired N1 isomer for 6-nitroindazole. This could involve exploring novel difluoromethylating reagents or designing catalytic systems that sterically or electronically direct the substitution to the N1 position.
Emerging sustainable technologies offer promising avenues. Research into microwave-assisted or ultrasound-mediated synthesis could significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov The application of flow chemistry could also provide better control over reaction parameters, improve safety, and facilitate scalable production of indazole intermediates.
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Reductive Cyclization | Reduces waste (avoids stoichiometric reagents), milder conditions. nih.gov | Catalyst design for high efficiency and selectivity with nitro-precursors. |
| Regioselective N-Difluoromethylation | Avoids isomeric mixtures, simplifies purification, increases overall yield. nuph.edu.ua | Development of N1-selective reagents/catalysts for electronically-modified indazoles. |
| Microwave/Ultrasound-Assisted Synthesis | Rapid heating, reduced reaction times, potential for improved yields. nih.gov | Optimization of conditions for specific indazole syntheses, scalability. |
| Flow Chemistry | Enhanced safety, precise control over temperature and time, ease of scaling. | Reactor design and adaptation of batch reactions to continuous flow. |
Advanced Functionalization and Derivatization Strategies of the 1H-Indazole Scaffold
Once the 1H-Indazole, 1-(difluoromethyl)-6-nitro- scaffold is synthesized, its further modification is crucial for creating analogues with diverse properties. A significant challenge is the development of late-stage functionalization techniques that are selective and compatible with the existing electron-withdrawing nitro and difluoromethyl groups.
Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic cores without the need for pre-functionalized starting materials. researchgate.netrsc.org A major frontier in indazole chemistry is the development of methods to selectively activate and functionalize the C-H bonds at the C3, C4, C5, and C7 positions of the substituted indazole ring. mdpi.comresearchgate.net For 1H-Indazole, 1-(difluoromethyl)-6-nitro- , the electronic nature of the substituents will heavily influence the reactivity of these positions. Future research will need to focus on:
C3-Functionalization: Developing new catalytic systems (e.g., based on palladium, copper, or rhodium) for cross-coupling reactions at the C3 position, which is often a key site for modification in biologically active indazoles. mdpi.com
Benzene (B151609) Ring Functionalization: Creating methods for regioselective functionalization at the C4, C5, or C7 positions, which is challenging due to the directing effects of the nitro group. This could involve directed metalation-trapping sequences or novel catalytic approaches.
Furthermore, transforming the existing nitro group into other functionalities (e.g., amines, halogens) opens another avenue for diversification. Research into chemoselective reduction of the 6-nitro group without affecting the indazole core or the difluoromethyl group is essential. nih.gov This would provide access to 6-aminoindazole derivatives, which are valuable precursors for a wide range of further chemical transformations. mdpi.com
Deeper Mechanistic Understanding of Chemical Transformations and Reactivity Profiles
A robust understanding of reaction mechanisms is fundamental to the rational design of improved synthetic and functionalization strategies. For 1H-Indazole, 1-(difluoromethyl)-6-nitro- , several mechanistic questions remain to be explored.
The mechanism of indazole formation, particularly via reductive cyclization, is complex and may involve multiple pathways, including nitrene or non-nitrene intermediates. nih.gov Detailed mechanistic studies, potentially using kinetic analysis, isotopic labeling, and the isolation of intermediates, are needed to elucidate the precise pathway for the formation of 6-nitroindazole precursors. This knowledge can guide the optimization of reaction conditions to improve yields and minimize byproducts.
Similarly, the factors governing the N1/N2 regioselectivity in the alkylation of the indazole scaffold are a subject of ongoing investigation. beilstein-journals.org For the 6-nitroindazole substrate, the electronic influence of the nitro group likely plays a crucial role. A deeper understanding of the interplay between substrate electronics, the nature of the difluoromethylating agent, base, and solvent is required to predictably control the outcome of the N-difluoromethylation reaction. nuph.edu.ua
The reactivity profile of the final compound also warrants investigation. The difluoromethyl group can act as a lipophilic bioisostere for hydroxyl or thiol groups, influencing molecular interactions and metabolic stability. beilstein-journals.orgacs.org Mechanistic studies on how this group, in concert with the 6-nitro substituent, affects the reactivity of the indazole core in subsequent chemical transformations will be critical for its effective use as a building block.
Integration of Computational and Experimental Approaches for Rational Design in Chemical Research
The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating chemical research. openmedicinalchemistryjournal.com For a complex target like 1H-Indazole, 1-(difluoromethyl)-6-nitro- , this integrated approach is particularly valuable.
Computational methods, such as Density Functional Theory (DFT), can be employed to:
Predict Reactivity and Regioselectivity: Model the transition states of various reaction pathways to predict the most likely sites for functionalization (e.g., C-H activation) or the favored regioisomer in N-alkylation reactions. researchgate.net
Elucidate Reaction Mechanisms: Calculate the energy profiles of proposed mechanisms to support or refute hypotheses derived from experimental observations. nih.gov
Guide Catalyst and Reagent Design: Simulate the interaction between substrates and catalysts to rationally design more efficient and selective systems for the synthesis and functionalization of the target indazole.
This in silico screening allows researchers to prioritize the most promising experimental avenues, thereby reducing the time and resources spent on trial-and-error approaches. nih.gov For instance, computational docking can be used to design indazole derivatives with specific biological targets in mind, guiding synthetic efforts toward molecules with higher potential for desired activities. nih.govnih.gov The future of developing novel derivatives based on the 1H-Indazole, 1-(difluoromethyl)-6-nitro- scaffold will heavily rely on this iterative cycle of computational prediction followed by experimental validation.
Table 2: Application of Computational Methods in Indazole Research
| Computational Method | Application Area | Potential Impact on Research |
| Density Functional Theory (DFT) | Mechanistic investigation, reactivity prediction. nih.gov | Deeper understanding of reaction pathways; rational optimization of conditions. |
| Molecular Docking | Structure-based drug design. researchgate.netnih.gov | Identification of promising derivatives for synthesis; prioritization of biological targets. |
| Virtual Screening | High-throughput search of compound libraries. openmedicinalchemistryjournal.com | Rapid identification of new molecular scaffolds with desired properties. |
| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity from chemical structure. openmedicinalchemistryjournal.com | Guiding the design of analogues with improved potency and properties. |
Q & A
Q. What are the recommended synthetic routes for 1-(difluoromethyl)-6-nitro-1H-indazole, and how can reaction yields be optimized?
To synthesize 1-(difluoromethyl)-6-nitro-1H-indazole, a coupling agent such as 1,1'-carbonyldiimidazole (CDI) is often employed to facilitate reactions between nitro-substituted indazole precursors and difluoromethylating reagents. Key steps include:
- Substitution reactions : Use CDI to activate carboxylic acid intermediates, enabling nucleophilic substitution at the indazole N1 position .
- Purification : Column chromatography with hexane:ethyl acetate (60:40 v/v) achieves high purity (Rf ≈ 0.77), as demonstrated in analogous indazole derivatives .
- Yield optimization : Monitor reaction kinetics under inert atmospheres (e.g., nitrogen) and adjust stoichiometric ratios of reagents to minimize side products .
Q. What analytical techniques are critical for characterizing 1-(difluoromethyl)-6-nitro-1H-indazole?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via H and F NMR, focusing on coupling patterns between the difluoromethyl group and aromatic protons .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using C18 columns with UV detection at 254 nm, referencing EP/Pharmaceutical impurity standards .
- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating samples at 10°C/min under nitrogen .
Q. How does the compound’s stability vary under different storage conditions?
- Photostability : Store in amber vials at -20°C to prevent nitro-group degradation under UV light .
- Hydrolytic stability : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C for 14 days, monitoring degradation via LC-MS .
Advanced Research Questions
Q. How can contradictions in cytotoxicity data across indazole derivatives be resolved?
- In vitro assays : Compare IC50 values against human cancer cell lines (e.g., colon, leukemia) using MTT assays, ensuring consistent protocols for cell passage number and incubation time .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., nitro position, fluorination) to isolate contributions to cytotoxicity .
- Molecular docking : Validate binding hypotheses using EGFR or RBP4 protein models, focusing on hydrogen bonding (e.g., indazole N2 with Arg121) and van der Waals interactions .
Q. What experimental designs are suitable for studying the compound’s structure-activity relationship in kinase inhibition?
- Fragment-based design : Synthesize analogs with variations at the difluoromethyl and nitro groups. Use X-ray crystallography to resolve binding modes in kinase active sites .
- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) and plasma protein binding to correlate lipophilicity with cellular uptake .
Q. What computational methods are effective for predicting the compound’s ADMET properties?
- Molecular dynamics simulations : Model solvation free energy and membrane permeability using software like GROMACS .
- ADMET prediction tools : Use SwissADME or admetSAR to estimate metabolic liabilities (e.g., CYP450 inhibition) and toxicity endpoints .
Q. How can impurity profiles be controlled during large-scale synthesis?
- Reference standards : Use EP-grade impurities (e.g., chlorinated byproducts) for HPLC calibration, as outlined in pharmaceutical guidelines .
- Process analytical technology (PAT) : Implement real-time FTIR monitoring to detect intermediates and optimize reaction quenching .
Q. What mechanistic insights explain the compound’s degradation under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
